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4-(1H-Pyrazol-3-yl)morpholine is a heterocyclic compound that merges two
pharmacologically significant scaffolds: pyrazole and morpholine. The pyrazole ring, a five-
membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the
design of a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory,
anticancer, and antimicrobial effects.[1][2] Its unique electronic properties and ability to act as
both a hydrogen bond donor and acceptor make it a versatile component for engaging with
biological targets.[3]

Concurrently, the morpholine ring, a saturated six-membered heterocycle containing both an
amine and an ether functional group, is frequently incorporated into drug candidates to
enhance physicochemical properties.[4] It often improves aqueous solubility, metabolic stability,
and pharmacokinetic profiles, while its basic nitrogen can serve as a key interaction point or a
handle for salt formation.

The combination of these two moieties in 4-(1H-Pyrazol-3-yl)morpholine creates a molecule
with significant potential as a building block or lead compound in drug discovery. This guide
provides a comprehensive overview of its chemical properties, plausible synthetic routes,
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reactivity, and its established role in the development of targeted therapeutics, particularly as a
scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 4-(1H-Pyrazol-3-yl)morpholine is critical for its
application in research and development. While extensive experimental data for this specific
molecule is not widely published, its properties can be reliably predicted based on its structure
and data from analogous compounds.

Core Physicochemical Data

The key physical and chemical characteristics are summarized below. It is important to note
that several of these values are predicted through computational models and await
experimental verification.

Property Value Source
Molecular Formula C7H13Ns0 [5]
Molecular Weight 155.19 g/mol PubChem
Expected to be a solid at room
Appearance Inferred
temperature
Boiling Point 361.2 + 32.0 °C (Predicted) [6]
Density 1.232 + 0.06 g/cm? (Predicted) [6]
15.91 + 0.10 (Predicted, acidic
pKa [6]
N-H)

Expected to have moderate
solubility in water and good
Solubility solubility in polar organic Inferred from structure
solvents like ethanol and
DMSO.

Spectroscopic Profile
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The structural features of 4-(1H-Pyrazol-3-yl)morpholine give rise to a distinct spectroscopic
signature. The following is an expert analysis of the expected spectral data, crucial for its
identification and characterization.[3][7]

e 'H NMR Spectroscopy:

o Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons.
The protons adjacent to the oxygen (-CH2-O-) would appear downfield (approx. 3.7-3.9
ppm), while the protons adjacent to the nitrogen (-CH2-N-) would appear slightly more
upfield (approx. 3.0-3.2 ppm).

o Pyrazole Protons: The pyrazole ring should exhibit two doublets in the aromatic region,
corresponding to the C4-H and C5-H protons. The N-H proton of the pyrazole is expected
to be a broad singlet, with its chemical shift being highly dependent on solvent and
concentration (typically >10 ppm).

o Pyrazole N-H: A broad signal, typically in the 12-14 ppm range, which is exchangeable
with D20.

e 13C NMR Spectroscopy:

o Morpholine Carbons: Two signals are expected: one for the carbons adjacent to oxygen
(approx. 66-68 ppm) and another for the carbons adjacent to nitrogen (approx. 48-50

ppm).

o Pyrazole Carbons: Three signals corresponding to the C3, C4, and C5 carbons of the
pyrazole ring. The C3 carbon, being attached to the electronegative nitrogen of the
morpholine, would be the most downfield of the three.

e FT-IR Spectroscopy:

o N-H Stretch: A broad absorption band in the range of 3100-3300 cm~? corresponding to
the pyrazole N-H stretching vibration.

o C-H Stretches: Absorptions just below 3000 cm~1 for the sp3 C-H bonds of the morpholine
ring and just above 3000 cm~1 for the sp? C-H bonds of the pyrazole ring.
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o C-O-C Stretch: A strong, characteristic band around 1115 cm~* for the ether linkage in the
morpholine ring.

o C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrazole moiety in the
1400-1600 cm~1 region.

Synthesis and Purification

While multiple synthetic strategies can be envisioned, a common and effective method for
constructing substituted pyrazoles involves the cyclization of a hydrazine with a 1,3-dicarbonyl
compound or its equivalent. A plausible and efficient pathway for the synthesis of 4-(1H-
Pyrazol-3-yl)morpholine is outlined below.

Proposed Synthetic Workflow

The synthesis can be logically approached via a two-step process starting from commercially
available materials. This method involves the formation of an enaminone intermediate followed
by cyclization with hydrazine.
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Step 1: Enaminone Formation

(1,1-Dimethoxy-N,N-dimethylmethanamine) @-Morpholinoethan-l-onea

Reaction

Step 2: Pyrazole Cyclization

Intermediate (E)-3-(Dimethylamino)-1-morpholino-prop-2-en-1-one
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Caption: Proposed two-step synthesis and purification workflow.
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Detailed Experimental Protocol

Causality: This protocol is designed for efficiency and high yield. The use of Bredereck's
reagent (1,1-Dimethoxy-N,N-dimethylmethanamine) provides a highly reactive enaminone
intermediate. The subsequent cyclization with hydrazine in acetic acid is a classic and reliable
method for forming the pyrazole ring.[8]

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-morpholinoprop-2-en-1-one

To a stirred solution of 1-morpholinoethan-1-one (1.0 eq) in a suitable solvent such as
toluene, add 1,1-dimethoxy-N,N-dimethylmethanamine (1.2 eq).

o Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

» Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude
oil or solid is the enaminone intermediate and can often be used in the next step without
further purification.

Step 2: Synthesis of 4-(1H-Pyrazol-3-yl)morpholine

Dissolve the crude intermediate from Step 1 in glacial acetic acid.

e Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. An exotherm
may be observed.

 After the addition is complete, heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the
reaction by TLC until the starting material is consumed.

e Cool the reaction mixture and pour it carefully into a beaker of ice-water.
» Basify the aqueous solution to a pH of ~8-9 using a saturated sodium bicarbonate solution.

o Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or
dichloromethane (3 x volumes).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
» Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol:

e The crude product should be purified by flash column chromatography on silica gel.

o A gradient elution system, for example, starting with 100% dichloromethane and gradually
increasing the polarity with methanol (e.g., 0-10% methanol gradient), is typically effective.

o Combine the fractions containing the pure product (as determined by TLC) and concentrate
under reduced pressure to afford 4-(1H-Pyrazol-3-yl)morpholine as a pure solid.

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites, making it a versatile scaffold for further
chemical modification.

Caption: Key reactive sites on 4-(1H-Pyrazol-3-yl)morpholine.

o Pyrazole N1-H Acidity/Alkylation: The pyrrole-like nitrogen (N1) bears a proton that is weakly
acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a
potent nucleophile, allowing for straightforward N-alkylation or N-arylation, a common
strategy in medicinal chemistry to modulate properties and explore structure-activity
relationships (SAR).[9]

o Morpholine Nitrogen Basicity: The nitrogen atom of the morpholine ring is basic and readily
protonated to form a morpholinium salt.[4] This site can also act as a nucleophile in reactions
such as quaternization. This basicity is often crucial for solubility and for forming ionic
interactions with acidic residues in protein active sites.

o Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution,
most readily at the C4 position. Reactions such as halogenation (e.g., with N-
bromosuccinimide) can introduce functional handles for further cross-coupling reactions.
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Applications in Drug Discovery: A Scaffold for
Kinase Inhibitors

The 4-(pyrazol-3-yl)morpholine scaffold is a validated "privileged structure™ in the design of
protein kinase inhibitors. Kinases play a central role in cellular signaling, and their
dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

A notable example is in the development of inhibitors for the mammalian Target of Rapamycin
(mTOR), a critical kinase in the PISK/AKT/mTOR signaling pathway that regulates cell growth
and proliferation. A study by Wyeth Research identified 4-morpholino-6-aryl-1H-pyrazolo[3,4-
d]pyrimidines as highly potent and selective ATP-competitive inhibitors of mTOR.[10] In these
molecules, the pyrazolo-pyrimidine core mimics the adenine region of ATP, while the
morpholine group occupies a solvent-exposed region, enhancing solubility and potency.

4-(Pyrazol-3-yl)morpholine
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Caption: Inhibition of mTOR signaling by a competitive inhibitor.

Similarly, derivatives of N-(1H-pyrazol-3-yl) moieties have been established as potent leads for
Casein Kinase 1 (CK1) inhibitors, which are targets for neurodegenerative diseases and
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cancer.[11] The pyrazole core often serves as the hinge-binding motif, while substituents on the
pyrazole ring, such as a morpholine, explore different pockets within the kinase active site to
confer potency and selectivity.

Safety and Handling

As a research chemical, 4-(1H-Pyrazol-3-yl)morpholine should be handled with appropriate
care. While a specific Safety Data Sheet (SDS) is not available, data from its components and
related structures can guide safe handling practices.

» Hazard Profile: Based on the SDS for morpholine and related pyrazoles, this compound
should be treated as potentially harmful and irritant.[12][13][14] It is likely to be harmful if
swallowed and may cause skin and eye irritation.

o Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical
fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and
chemical-resistant gloves (e.g., nitrile).[15]

« Handling: Avoid creating dust. Use non-sparking tools if handling large quantities. Prevent
contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, researchers can safely handle 4-(1H-Pyrazol-3-
yl)morpholine and explore its full potential in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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